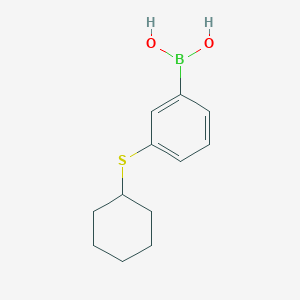

3-(Cyclohexylthio)phenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

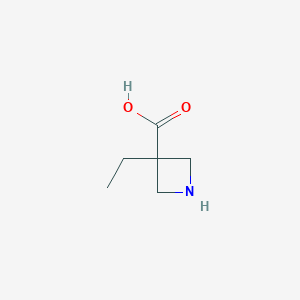

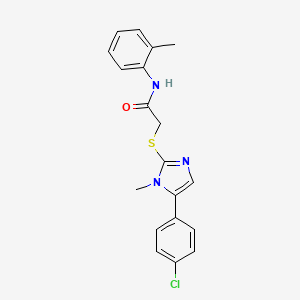

3-(Cyclohexylthio)phenylboronic acid is a chemical compound with the molecular formula C12H17BO2S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic acid ester functional group .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C12H17BO2S . The molecular weight of this compound is 236.14 .Chemical Reactions Analysis

Boronic acids, including this compound, are often used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond from a boronic acid and an aryl or vinyl halide .科学的研究の応用

Catalytic Applications

3-(Cyclohexylthio)phenylboronic acid and its derivatives, like phenylboronic acid, find extensive applications as catalysts. For instance, they are used in the efficient, rapid, and one-pot synthesis of tetrahydrobenzo[b]pyrans, showcasing operational simplicity, shorter reaction times, and higher yields with minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012). Additionally, these compounds catalyze asymmetric 1,4-addition reactions with cycloalkenones, yielding 3-arylcycloalkanones with high enantioselectivity and yields (Kuriyama & Tomioka, 2001).

Sensing and Detection Applications

Phenylboronic acid derivatives are valuable in sensing applications. A study involving a dithiolated random copolymer with pendent phenylboronic acid residues exhibited efficient sensing capabilities for glycoproteins such as ovalbumin and avidin using UV-visible spectrophotometry (Kitano, Anraku, & Shinohara, 2006). Another example includes a phenylboronic acid-functionalized π-extended tetrathiafulvalene derivative, demonstrating potential in saccharide sensing and recognition (Shao & Zhao, 2010).

Drug Delivery and Biomedical Applications

In the field of drug delivery, phenylboronic acid-decorated nanoparticles, like those derived from this compound, have shown significant potential. They enhance tumor targeting and penetration, as seen in studies involving doxorubicin-loaded nanoparticles (Wang, Wei, Cheng, Wang, & Tang, 2016). Furthermore, phenylboronic acid-based glucose-responsive polymeric nanoparticles have been developed for applications in insulin delivery (Ma & Shi, 2014).

Structural and Molecular Studies

Research into the structural, vibrational, electronic, and molecular docking aspects of phenylboronic acid derivatives has provided insights into their stability and reactivity. For example, conformational studies of 3-formylphenylboronic acid and 4-formylphenylboronic acid reveal information about their stability and potential interactions with anti-apoptotic proteins (Tanış, Kurt, Yalçın, & Ercan, 2020).

Photophysical Properties

Phenylboronic esters, closely related to this compound, exhibit long-lived room-temperature phosphorescence in the solid state. This finding is significant as it challenges the notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient generation of a triplet excited state (Shoji et al., 2017).

作用機序

Target of Action

3-(Cyclohexylthio)phenylboronic acid is a derivative of phenylboronic acid . Phenylboronic acid has been found to interact with Cocaine esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . The role of this enzyme is to break down cocaine, a potent stimulant drug .

Mode of Action

Phenylboronic acid, the parent compound, is known to form reversible covalent bonds with sugars . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Boronic acids, including phenylboronic acid, are known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Pharmacokinetics

Phenylboronic acid, the parent compound, is known to be soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride . This suggests that this compound may have similar solubility properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Given its potential interaction with cocaine esterase , it may influence the breakdown of cocaine, potentially modulating the effects of this drug.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility properties suggest that it may be more effective in polar environments . Additionally, its stability and efficacy may be influenced by factors such as pH and temperature.

将来の方向性

Boronic acids, including 3-(Cyclohexylthio)phenylboronic acid, are gaining increasing attention in various fields of research. Their unique properties make them useful in areas such as separation, sensing, imaging, diagnostics, and drug delivery . Future research will likely continue to explore these applications and develop new uses for these versatile compounds.

特性

IUPAC Name |

(3-cyclohexylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11,14-15H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRQRSBOMCAGNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC2CCCCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)

![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2919408.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2919410.png)